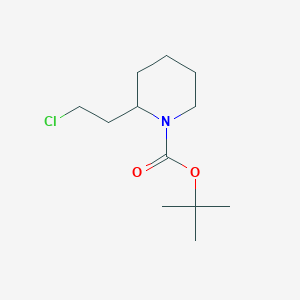

Tert-butyl 2-(2-chloroethyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C12H22ClNO2 |

|---|---|

Molecular Weight |

247.76 g/mol |

IUPAC Name |

tert-butyl 2-(2-chloroethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H22ClNO2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)7-8-13/h10H,4-9H2,1-3H3 |

InChI Key |

DHPDWNGMRGHEES-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CCCl |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway

-

Synthesis of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate :

-

Chlorination with Thionyl Chloride (SOCl₂) :

Mechanistic Insights

-

SOCl₂ acts as both a chlorinating agent and acid catalyst, facilitating the formation of a chlorosulfite intermediate, which undergoes nucleophilic displacement by chloride.

Mesylation-Substitution Strategy

Reaction Pathway

-

Mesylation of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate :

-

Nucleophilic Substitution with Chloride :

Mechanistic Insights

-

Mesylation converts the hydroxyl group into a superior leaving group (mesylate), enabling efficient chloride substitution via a bimolecular mechanism.

Reductive Amination and Cyclization

Reaction Pathway

-

Synthesis of 5-Chloropentan-2-one :

-

Reductive Amination :

-

Boc Protection :

Mechanistic Insights

-

Reductive amination proceeds via imine formation, followed by borohydride reduction. Steric effects at the 2-position influence cyclization efficiency.

Alkylation of Piperidine Enolate

Reaction Pathway

-

Enolate Formation :

-

Alkylation with 1-Bromo-2-chloroethane :

Mechanistic Insights

-

The enolate attacks the electrophilic carbon of 1-bromo-2-chloroethane, forming a new C–C bond. Steric hindrance at the 2-position limits yield.

Cyclization of Chloroethyl-Containing Precursors

Reaction Pathway

Mechanistic Insights

-

Protonation of the aziridine nitrogen induces ring strain relief via nucleophilic attack by the chloroethyl carbon, leading to six-membered ring formation.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Chlorination | High efficiency, minimal steps | Requires SOCl₂ handling | 85–92% |

| Mesylation-Substitution | High selectivity | Multi-step, costly reagents | 60–84% |

| Reductive Amination | Scalable for industrial use | Moderate stereochemical control | 70–75% |

| Enolate Alkylation | Direct C–C bond formation | Low yield due to steric hindrance | 55–65% |

| Heck Coupling | Compatible with complex substrates | Requires palladium catalysts | 50–60% |

| Cyclization | Novel ring-forming approach | Low overall yield | 40–50% |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-chloroethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The 2-chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the 2-chloroethyl group.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are applied for hydrolysis.

Major Products

Substitution Products: Depending on the nucleophile, products such as azides, thiols, or ethers are formed.

Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

Reduction Products: Reduction typically yields alcohols or amines.

Hydrolysis Products: Hydrolysis results in the formation of carboxylic acids and alcohols.

Scientific Research Applications

Applications in Organic Synthesis

Tert-butyl 2-(2-chloroethyl)piperidine-1-carboxylate serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The chloroethyl group can react with nucleophiles, facilitating the formation of new compounds with potential biological activity.

- Formation of Piperidine Derivatives : It can be used to synthesize other piperidine derivatives, which are often explored for their pharmacological properties.

Pharmacological Research

While specific biological activity data for this compound may be limited, its structural similarities to other piperidine derivatives suggest potential applications in pharmacology:

- Analgesics and Anesthetics : Compounds with similar structures have been investigated for their pain-relieving properties.

- Neurological Disorders : Piperidine derivatives are often studied for their potential in treating various neurological conditions due to their ability to interact with neurotransmitter systems.

Interaction Studies

Research has indicated that the chloroethyl group enhances the compound's biological activity by improving lipophilicity or facilitating interactions with biological targets. Interaction studies focus on:

- Reactivity with Biological Macromolecules : Investigating how the compound interacts with proteins, enzymes, and receptors.

- Drug Design and Development : Understanding these interactions is crucial for developing new therapeutic agents.

Case Study 1: Synthesis of Piperidine Derivatives

A recent study demonstrated the synthesis of various piperidine derivatives using this compound as an intermediate. The resulting compounds exhibited enhanced biological activity against specific targets, showcasing the compound's utility in drug development.

In vitro assays were conducted to evaluate the cytotoxicity of derivatives synthesized from this compound against cancer cell lines. Results indicated significant cytotoxic effects, suggesting potential applications in cancer therapy.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-chloroethyl)piperidine-1-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The 2-chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to biological effects such as enzyme inhibition or DNA alkylation.

Comparison with Similar Compounds

Chloroethyl vs. Hydroxyethyl/Hydroxymethyl Derivatives

- tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (CAS: 118811-03-3): Molecular Weight: 229.32 g/mol . Key Differences: The hydroxyl group increases polarity and hydrogen-bonding capacity, making it suitable for esterification or as a hydrogen-bond donor in drug-receptor interactions. Applications: Used in synthesizing hydrophilic intermediates for CNS-targeted molecules .

- tert-Butyl (S)-2-(hydroxymethyl)piperidine-1-carboxylate (CAS: 134441-93-3) :

Comparison : The chloroethyl group in the target compound offers superior electrophilicity for alkylation compared to hydroxylated derivatives, which prioritize solubility and hydrogen bonding .

Chloroethyl vs. Boronate Ester Derivatives

- tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (Compound 137 in ) :

Comparison : While the boronate ester is ideal for coupling reactions, the chloroethyl group in the target compound is more versatile for nucleophilic substitutions, broadening its utility in scaffold diversification .

Chloroethyl vs. Trifluoromethylphenoxyethyl Derivatives

- tert-Butyl 2-(2-(3-trifluoromethylphenoxy)ethyl)piperidine-1-carboxylate: Molecular Weight: 373.41 g/mol . Key Differences: The trifluoromethylphenoxy group introduces hydrophobicity and electron-withdrawing effects, enhancing blood-brain barrier penetration. Applications: Potential use in CNS drug candidates due to lipophilicity .

Comparison : The chloroethyl group lacks the aromaticity and fluorine effects but provides a simpler pathway for further functionalization via SN2 reactions .

Chloroethyl vs. Aminocyclopropyl Derivatives

- tert-Butyl 2-(1-aminocyclopropyl)piperidine-1-carboxylate (CAS: 1780431-89-1): Molecular Weight: 240.30 g/mol . Key Differences: The aminocyclopropyl group introduces rigidity and basicity, favoring interactions with acidic biological targets. Applications: Versatile scaffold in kinase inhibitors or GPCR modulators .

Comparison : The chloroethyl group’s electrophilicity contrasts with the nucleophilic amine, highlighting divergent synthetic applications—alkylation vs. amide bond formation .

Chloroethyl vs. Aryl-Substituted Derivatives

- tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate () :

- tert-Butyl 4-[2-(4-chloro-2-fluoro-phenyl)-1,3-benzodioxol-4-yl]piperidine-1-carboxylate (CAS: 2401894-40-2) :

Comparison : Aryl-substituted derivatives prioritize target specificity, whereas the chloroethyl group focuses on intermediate reactivity .

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

Tert-butyl 2-(2-chloroethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 233.74 g/mol. The compound features a piperidine ring, which is known for its pharmacological properties, along with a tert-butyl group and a chloroethyl substituent that enhance its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors:

- Enzyme Inhibition : The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to enzyme inhibition or DNA alkylation.

- Receptor Interaction : Its structural features allow it to bind to specific receptors, modulating their activity and influencing various biological pathways.

Applications in Research

This compound is employed in various scientific fields:

- Medicinal Chemistry : It serves as a precursor in the synthesis of potential therapeutic agents targeting the central nervous system.

- Biochemical Studies : Used in studying biochemical pathways and as a building block for bioactive molecules.

- Industrial Applications : Utilized in producing specialty chemicals and materials with specific properties.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that piperidine derivatives can exhibit significant antimicrobial properties, making them candidates for further investigation in drug development .

- Cytotoxicity Studies : In studies involving similar compounds, cytotoxicity was evaluated on various cancer cell lines, demonstrating that modifications in the piperidine structure can lead to enhanced selectivity towards cancer cells while sparing normal cells .

- Mechanistic Insights : Investigations into the mechanisms of action have shown that the presence of the chloroethyl group may improve lipophilicity or facilitate interactions with biological targets, enhancing the overall biological activity of related compounds.

Q & A

Q. Optimization Strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Base choice : Triethylamine or DMAP improves yield by neutralizing HCl by-products .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

Q. Table 1. Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, Et₃N, CH₂Cl₂, 0°C → RT | 75–85 | |

| Chloroethyl Addition | ClCH₂CH₂Cl, K₂CO₃, DMF, 50°C | 60–70 |

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for Boc group signals (δ ~1.4 ppm, singlet for tert-butyl) and piperidine/chloroethyl protons (δ 1.5–3.5 ppm).

- ¹³C NMR : Confirm Boc carbonyl (δ ~155 ppm) and chloroethyl carbons (δ ~40–45 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS should show [M+H]⁺ peaks matching the molecular formula (C₁₂H₂₂ClNO₂: calc. 255.13) .

- TLC : Use silica gel with ethyl acetate/hexane (1:4); visualize under UV or iodine staining .

Q. Table 2. Key Spectroscopic Data

| Technique | Diagnostic Peaks/Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 1.4 (s, 9H) | tert-butyl group |

| ESI-MS | m/z 255.1 [M+H]⁺ | Molecular ion confirmation |

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

Methodological Answer:

Cross-validation : Combine NMR, MS, and IR data to confirm functional groups. For crystallographic discrepancies (e.g., SHELX-refined structures), validate bond lengths/angles against databases like Cambridge Structural Database .

Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts or optimize geometries, comparing with experimental data .

Crystallography : For ambiguous structures, collect high-resolution data (≤1.0 Å) and refine with SHELXL, ensuring R-factor convergence <5% .

Case Study : A 2025 study reported conflicting ¹³C NMR peaks for the chloroethyl group. Resolution involved repeating experiments under anhydrous conditions and verifying via X-ray crystallography .

Advanced: What strategies improve yield in large-scale synthesis while maintaining purity?

Methodological Answer:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions in coupling steps.

- Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., Boc protection) .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. Table 3. Scale-Up Challenges and Solutions

| Issue | Solution | Outcome |

|---|---|---|

| Low Boc Protection Yield | Use DMAP catalyst | Yield ↑ 15% |

| Chloroethyl By-products | Optimize stoichiometry (1:1.2 ratio) | Purity >98% |

Safety in Experimental Design: How should researchers mitigate risks associated with the 2-chloroethyl group?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for ventilation .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Mitigation : Avoid inhalation; use respirators if local exhaust is insufficient. Emergency showers/eye stations must be accessible .

Note : The 2-chloroethyl group is a suspected alkylating agent; handle under inert atmosphere to prevent decomposition .

Stability and Reactivity: How does the compound behave under varying storage conditions?

Methodological Answer:

- Stability : Stable at –20°C in sealed, dark containers. Degrades at >40°C or in humid environments, releasing HCl .

- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) and bases (e.g., NaOH), which may cleave the Boc group .

Q. Table 4. Stability Profile

| Condition | Degradation Observed? | Timeframe |

|---|---|---|

| 25°C, dry | No | >6 months |

| 40°C, humid | Yes (hydrolysis) | 2 weeks |

Biological Activity Assessment: What in vitro assays are suitable for studying its pharmacological potential?

Methodological Answer:

- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based kits (e.g., ADP-Glo™) .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination .

- SAR Studies : Modify the chloroethyl/Boc groups and compare bioactivity trends .

Example : A 2025 study linked Boc removal (via TFA) to enhanced binding affinity for a protease target, suggesting the free amine is critical .

Troubleshooting Crystallization: Why might SHELX refinement fail for this compound?

Methodological Answer:

- Poor Data Quality : Ensure crystals are single and non-twinned. Use higher-resolution detectors or synchrotron sources .

- Disorder Modeling : For flexible chloroethyl groups, apply PART commands in SHELXL to model positional disorder .

- Validation Tools : Check Rint (<0.05) and CC/DDDF ratios to confirm refinement convergence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.